![molecular formula C9H19NO2S B13241605 4-[2-(Ethanesulfonyl)ethyl]piperidine](/img/structure/B13241605.png)
4-[2-(Ethanesulfonyl)ethyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Ethanesulfonyl)ethyl]piperidine is a chemical compound that belongs to the piperidine family. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids .
Méthodes De Préparation
The synthesis of 4-[2-(Ethanesulfonyl)ethyl]piperidine can be achieved through several synthetic routes. One common method involves the reaction of piperidine with ethanesulfonyl chloride under basic conditions to introduce the ethanesulfonyl group. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through standard techniques such as recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
4-[2-(Ethanesulfonyl)ethyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically occur under acidic conditions and result in the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of secondary amines.
Substitution: The ethanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce secondary amines.
Applications De Recherche Scientifique
4-[2-(Ethanesulfonyl)ethyl]piperidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, the compound is used to study the effects of piperidine derivatives on various biological systems. It can serve as a model compound for investigating the pharmacological properties of piperidine-containing drugs.
Medicine: The compound’s derivatives have potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics.
Mécanisme D'action
The mechanism of action of 4-[2-(Ethanesulfonyl)ethyl]piperidine involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the brain, influencing neural signaling pathways . The exact molecular targets and pathways involved depend on the specific derivative and its pharmacological properties.
Comparaison Avec Des Composés Similaires
4-[2-(Ethanesulfonyl)ethyl]piperidine can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring piperidine derivative found in black pepper.
Piperidinone: Another piperidine derivative with applications in organic synthesis and pharmaceuticals.
The uniqueness of this compound lies in its specific functional groups and reactivity, which make it a valuable intermediate in chemical synthesis and a subject of interest in pharmacological research.
Propriétés
Formule moléculaire |
C9H19NO2S |
|---|---|
Poids moléculaire |
205.32 g/mol |
Nom IUPAC |
4-(2-ethylsulfonylethyl)piperidine |
InChI |
InChI=1S/C9H19NO2S/c1-2-13(11,12)8-5-9-3-6-10-7-4-9/h9-10H,2-8H2,1H3 |
Clé InChI |
XIJMMRHOANUUDO-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)CCC1CCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



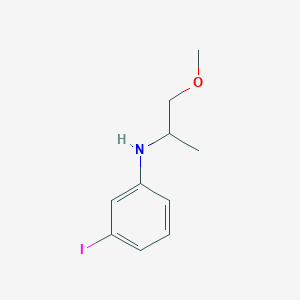
![2-[5-(Azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B13241532.png)
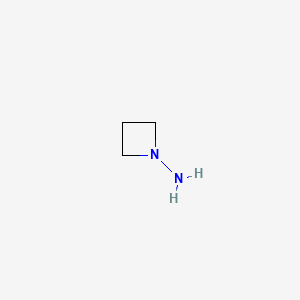
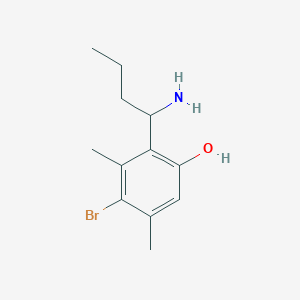
![(1S,3s)-1-(4-aminophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid](/img/structure/B13241553.png)
![N-[(4-bromothiophen-2-yl)methyl]-1-methylcyclohexan-1-amine](/img/structure/B13241563.png)
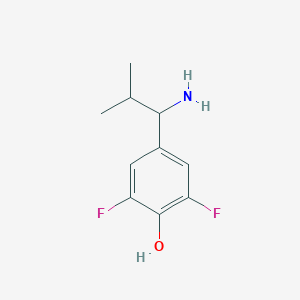
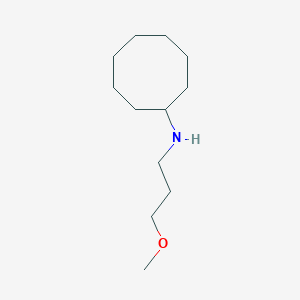

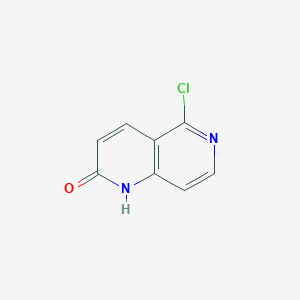
![[3-(Cyclooctylamino)propyl]dimethylamine](/img/structure/B13241578.png)
![2-Fluoro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine](/img/structure/B13241579.png)
![1-Ethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13241587.png)
